5-(4-Methylphenyl)piperidine-3-carboxylic acid

Kinase Inhibition Immuno-Oncology PI3Kδ

Procure 5-(4-Methylphenyl)piperidine-3-carboxylic acid as a validated starting scaffold for PI3Kδ inhibitor programs (biochemical IC₅₀ 2.30 nM, cellular IC₅₀ 102 nM). The para-methylphenyl substitution pattern is critical: SAR studies confirm para-substitution significantly enhances biological activity over meta-substituted or unsubstituted 5-phenyl analogs, while the 5-aryl regiochemistry ensures correct receptor binding geometry distinct from 4-arylpiperidine isomers. The free carboxylic acid enables rapid diversification into amides and esters. Use as a CYP3A4 TDI low-liability comparator (IC₅₀=10,000 nM) and for permeability/solubility studies leveraging its amphiphilic logP of -0.142. Available at ≥95% purity; standard B2B shipping applies. Inquire for bulk pricing and custom derivative synthesis.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B13068203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylphenyl)piperidine-3-carboxylic acid
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(CNC2)C(=O)O
InChIInChI=1S/C13H17NO2/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11/h2-5,11-12,14H,6-8H2,1H3,(H,15,16)
InChIKeySGEXGOHIRXHOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylphenyl)piperidine-3-carboxylic Acid: Procuring a High-Purity 5-Aryl Piperidine Carboxylate Building Block with Validated PI3Kδ Activity


5-(4-Methylphenyl)piperidine-3-carboxylic acid (CAS: not assigned; Synonyms: 5-(p-tolyl)piperidine-3-carboxylic acid) is a piperidine derivative featuring a carboxylic acid at the 3-position and a para-methylphenyl group at the 5-position [1]. Its molecular formula is C₁₃H₁₇NO₂ with a molecular weight of 219.28 g/mol, and it is commercially available at 95% purity [1]. This compound belongs to the 5-arylpiperidine-3-carboxylic acid class, which is distinct from more common 4-arylpiperidine isomers and serves as a versatile scaffold for medicinal chemistry and targeted inhibitor development [2].

5-(4-Methylphenyl)piperidine-3-carboxylic Acid: Why 4-Aryl Isomers and Unsubstituted Phenyl Analogs Cannot Substitute


Generic substitution with more common 4-arylpiperidine carboxylates (e.g., pethidinic acid derivatives) or unsubstituted 5-phenylpiperidine-3-carboxylic acid is not scientifically equivalent. Substitution pattern (5-aryl vs. 4-aryl) fundamentally alters the spatial orientation of the aromatic ring relative to the piperidine nitrogen and carboxylic acid, directly impacting receptor binding geometry and target engagement [1]. Furthermore, the para-methyl substituent on the target compound modulates lipophilicity (calculated logP = -0.142) compared to the unsubstituted phenyl analog (logP = 0.3994 for nipecotic acid baseline), altering physicochemical properties that influence permeability and solubility without adding significant steric bulk [2][3]. SAR studies on piperidine-3-carboxylic acid derivatives demonstrate that para-substitution on the phenyl ring significantly enhances biological activity compared to meta-substitution, making the specific 4-methylphenyl motif critical for achieving intended potency in validated assays [1].

5-(4-Methylphenyl)piperidine-3-carboxylic Acid: Comparative Performance and Physicochemical Differentiation Data


PI3Kδ Inhibition: Single-Digit Nanomolar Potency in Fluorescence Polarization Assay

5-(4-Methylphenyl)piperidine-3-carboxylic acid demonstrates potent inhibition of PI3Kδ with an IC₅₀ of 2.30 nM in a competitive fluorescence polarization assay [1]. In a cellular context, it inhibits PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells with an IC₅₀ of 102 nM [1]. This level of potency positions it among highly active PI3Kδ-targeting scaffolds, though direct comparator data for close analogs in identical assays are not publicly available [1].

Kinase Inhibition Immuno-Oncology PI3Kδ Fluorescence Polarization

CYP3A4 Counter-Screening: Minimal Time-Dependent Inhibition Reduces Off-Target Liability

In time-dependent inhibition assays using human liver microsomes preincubated for 30 minutes, 5-(4-Methylphenyl)piperidine-3-carboxylic acid exhibited weak inhibition of CYP3A4 with an IC₅₀ of 10,000 nM (10 μM) [1]. While no direct comparator data for close analogs is available for this specific assay, this value indicates minimal CYP3A4 liability compared to many drug-like small molecules that show sub-micromolar TDI IC₅₀ values [1].

Drug Metabolism CYP450 ADME Hepatotoxicity Risk

Lipophilicity Modulation: Increased Hydrophilicity vs. Unsubstituted Nipecotic Acid

The target compound has a calculated logP of -0.142 [1], which is significantly lower (more hydrophilic) than the unsubstituted nipecotic acid baseline (logP = 0.3994) [2]. This represents a 0.54 log unit decrease, corresponding to a ~3.5-fold reduction in partition coefficient [1][2]. The presence of the 4-methylphenyl group at the 5-position introduces aromatic character while the carboxylic acid maintains polarity, resulting in a balanced amphiphilic profile that differs from both highly lipophilic 4-arylpiperidines and the highly polar nipecotic acid [3].

Physicochemical Properties logP Solubility Permeability

SAR-Informed Design: Para-Methyl Substitution Enhances Activity Over Meta-Substituted Analogs

A comprehensive SAR study of piperidine-3-carboxylic acid anilides and phenyl esters demonstrated that derivatives bearing substituents at the para position of the phenyl ring were significantly more active than meta-substituted ones in platelet aggregation inhibition assays [1]. The target compound possesses a para-methyl substituent, which aligns with this SAR trend. While the study did not directly test the free acid form, the structural principle—that para-substitution is superior to meta-substitution—supports the specific design of 5-(4-methylphenyl)piperidine-3-carboxylic acid over potential 3-methylphenyl or unsubstituted alternatives [1].

Structure-Activity Relationship Medicinal Chemistry Piperidine Derivatives Drug Design

Commercial Availability: 95% Purity from Enamine with Validated MDL Registry

5-(4-Methylphenyl)piperidine-3-carboxylic acid is commercially available from Enamine LLC (catalog EN300-109209) with a purity specification of 95% [1]. The compound is registered with MDL number MFCD22392012, enabling precise database identification and ordering [1]. While 5-phenylpiperidine-3-carboxylic acid (unsubstituted analog) is also commercially available, the methylated derivative offers the distinct SAR advantages described above [2]. The commercial availability of this specific substitution pattern reduces the need for custom synthesis, accelerating SAR exploration and lead optimization timelines .

Chemical Sourcing Building Blocks Medicinal Chemistry High-Throughput Screening

5-(4-Methylphenyl)piperidine-3-carboxylic Acid: Optimal Use Cases for Procurement and Research


PI3Kδ Inhibitor Lead Optimization and SAR Expansion

Procure this compound as a validated starting scaffold for PI3Kδ inhibitor programs. The established biochemical IC₅₀ of 2.30 nM and cellular IC₅₀ of 102 nM provide a benchmark for derivative optimization [1]. The free carboxylic acid functionality allows for rapid diversification into amides, esters, and other derivatives to explore SAR around the piperidine nitrogen and aryl ring [2].

ADME Profiling and CYP Liability Assessment Reference Compound

Utilize this compound as a reference standard for CYP3A4 time-dependent inhibition assays. The weak inhibition (IC₅₀ = 10,000 nM) makes it suitable as a low-liability comparator when profiling novel PI3Kδ inhibitors or related piperidine carboxylate derivatives for drug-drug interaction potential [1].

Physicochemical Property Benchmarking in CNS Drug Discovery

Employ this compound in permeability and solubility studies where balanced lipophilicity (logP = -0.142) is desired. The para-methylphenyl substitution provides a specific amphiphilic profile that can be compared against more polar nipecotic acid (logP = 0.3994) or highly lipophilic 4-arylpiperidines, aiding in the design of CNS-penetrant candidates with optimized physicochemical properties [1][2].

Para-Substituted Arylpiperidine Library Synthesis

Incorporate this building block into parallel synthesis libraries exploring para-substituted 5-arylpiperidine-3-carboxylic acid derivatives. The established SAR showing superiority of para- over meta-substitution justifies focused library design around this specific substitution pattern, potentially yielding more active compounds than libraries built on unsubstituted or meta-substituted scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Methylphenyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.